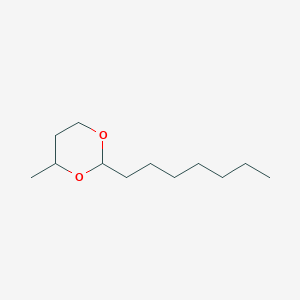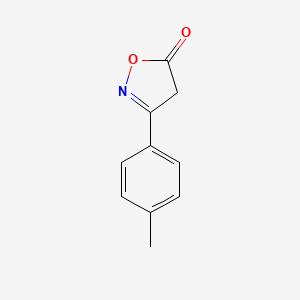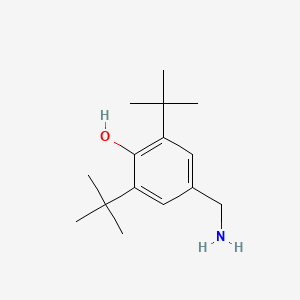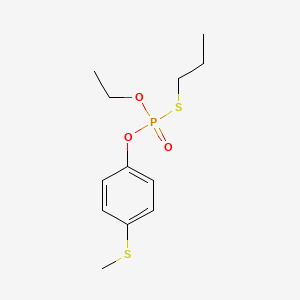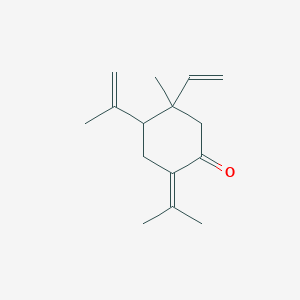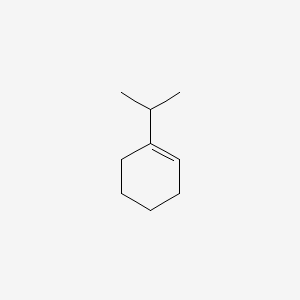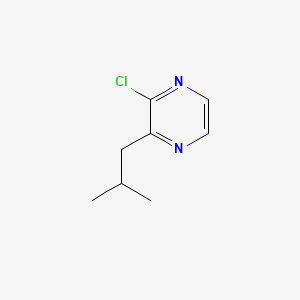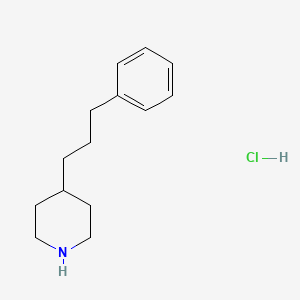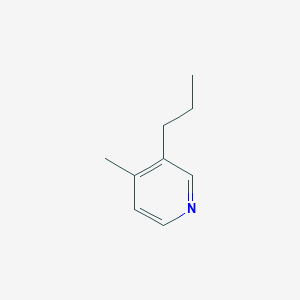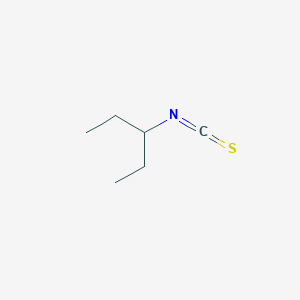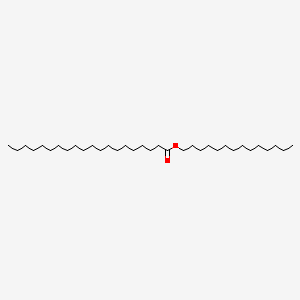
Crocandine
Vue d'ensemble
Description
Crocandine is a small molecule that has recently been studied for its potential therapeutic benefits in the treatment of various diseases. It is a synthetic derivative of crocin, a naturally occurring compound found in the saffron plant. This compound has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been studied for its potential role in protecting against neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Applications De Recherche Scientifique
Wound Healing Applications
- Verbesina crocata in Wound Healing : A pharmacognostic study of Verbesina crocata revealed its traditional use in wound healing. This study involved anatomical and chemical analysis of the plant, confirming its effectiveness in wound healing through physical and histological evaluations. The presence of sitosterol glycoside and catechin derivatives was noted as principal constituents (García-Bores et al., 2020).
Cancer Prevention
- Saraca asoca in Skin Cancer Prevention : Research on Saraca asoca, a plant with wound-healing properties, showed its effectiveness in preventing skin cancer. This study highlighted the chemopreventive activity of flavonoids from S. asoca on 2-stage skin carcinogenesis in mice (Cibin et al., 2012).
Antiproliferative Effects
- Ficus crocata Against Breast Cancer : A study on Ficus crocata investigated its phytochemical profile and antiproliferative effects on triple-negative breast cancer cells. The extracts of F. crocata showed significant potential against breast cancer, suggesting its application in cancer treatment (Sánchez-Valdeolívar et al., 2020).
Anti-inflammatory Effects
- Caryocar coriaceum in Inflammation : Caryocar coriaceum fruit pulp oil demonstrated significant anti-inflammatory effects against various irritant agents in mice. This suggests its potential application in treating skin inflammatory diseases (Saraiva et al., 2011).
Antioxidant Activity
- Piper crocatum as an Antioxidant : An evaluation of the antioxidant activity of ethanol extract and fractions of Piper crocatum using Rancimat and CUPRAC methods showed significant activity. The presence of bioactive compounds acting as antioxidants was confirmed, suggesting its use in treating degenerative diseases (Safithri et al., 2022).
Antihyperglycemic Properties
- Piper crocatum in Diabetes Treatment : A study on the antihyperglycemic activity of Piper crocatum decoction in diabetic rats revealed its potential in reducing blood sugar levels. The presence of flavonoids, tanins, and alkaloids was noted, aligning with traditional use in diabetes treatment (Safithri & Fahma, 2008).
Propriétés
IUPAC Name |
5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h9-13,20H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXORIJETCKEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC2CCN3C2C(CC3)OC(=O)C(C1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993647 | |
| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72855-83-5 | |
| Record name | 2H-(1,6)Dioxacycloundecino(2,3,4-gh)pyrrolizine-2,6(3H)-dione,decahydro-4-hydroxy-3,4,5-trimethyl-, (8aR,13aR,13bR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072855835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


